Home > Products > Screening Compounds P60866 > 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- - 1198277-82-5

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-

Catalog Number: EVT-1690046
CAS Number: 1198277-82-5
Molecular Formula: C10H12BrN3
Molecular Weight: 254.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- is a compound that belongs to a class of heterocyclic organic compounds known for their biological activity, particularly as inhibitors of fibroblast growth factor receptors (FGFR). This compound features a pyrrolo[2,3-b]pyridine core, which is significant in medicinal chemistry due to its potential therapeutic applications. The presence of a bromo substituent and dimethyl amine group enhances its pharmacological properties, making it a candidate for further research in cancer treatment and other diseases linked to FGFR signaling pathways.

Source

The synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives, including the compound in question, have been documented in various scientific studies. Notably, one study highlights the synthesis of these derivatives as potent FGFR inhibitors, demonstrating their potential in cancer therapy .

Classification

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- can be classified as:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Pyridine derivatives
  • Functional Group: Amines and halogens
Synthesis Analysis

Methods

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions. A common method includes the reaction of 5-(tri-fluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various aldehydes under basic conditions to form the desired amine derivatives.

Technical Details

A typical synthesis pathway may include:

  1. Starting Material: 5-(tri-fluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
  2. Reagents: Aldehydes (e.g., m-dimethoxybenzaldehyde), potassium hydroxide as a base.
  3. Conditions: Reaction at elevated temperatures (around 50°C) for several hours followed by extraction and purification using column chromatography.

The yield of such reactions can vary significantly; reports indicate yields ranging from 45% to 60% depending on the specific conditions employed .

Molecular Structure Analysis

Structure

The molecular structure of 1H-pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- includes:

  • A pyrrolo[2,3-b]pyridine ring system.
  • A bromo substituent at the 4-position.
  • A dimethylamino group attached to the methylene bridge at the 3-position.

Data

  • Molecular Formula: C10H12BrN3
  • Molecular Weight: Approximately 256.13 g/mol
  • Structural Features: The compound exhibits a planar structure conducive to π-π stacking interactions which are beneficial for binding to biological targets.
Chemical Reactions Analysis

Reactions

The compound can undergo several chemical reactions typical for amines and heterocycles:

  1. N-Alkylation: The dimethylamino group can be further modified through alkylation reactions.
  2. Halogenation: The bromo substituent can participate in nucleophilic substitution reactions.
  3. Condensation Reactions: The amine functionality allows for condensation with carbonyl compounds to form imines or related structures.

Technical Details

In biological evaluations, the compound has shown significant inhibition of FGFR activity with IC50 values indicating its potency against various FGFR isoforms .

Mechanism of Action

Process

The mechanism by which 1H-pyrrolo[2,3-b]pyridine derivatives exert their biological effects often involves:

  1. Binding to FGFRs: The compound binds to the FGFR active site, preventing receptor activation.
  2. Inhibition of Signaling Pathways: This blockade leads to decreased downstream signaling associated with cell proliferation and survival.
  3. Induction of Apoptosis: In cancer cells, this results in reduced cell migration and invasion capabilities.

Data

Studies have demonstrated that compounds like 4h from this series exhibit IC50 values in the nanomolar range against FGFRs, indicating strong potential as therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the amine group.

Relevant data from studies indicate that modifications on the pyrrolo[2,3-b]pyridine scaffold can significantly influence these properties .

Applications

Scientific Uses

1H-Pyrrolo[2,3-b]pyridine derivatives are primarily investigated for their role as:

  • FGFR Inhibitors: Targeting aberrant FGFR signaling in various cancers.
  • Potential Therapeutics: Being explored for use in treatments for conditions associated with abnormal cell growth and metastasis.

Recent studies highlight their promising activity against breast cancer cell lines and suggest further exploration into their therapeutic potential .

Introduction to 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-: Structural and Pharmacological Significance

Core Heterocyclic Architecture and Substituent Topology

The compound features a 1H-pyrrolo[2,3-b]pyridine core, comprising a six-membered pyridine ring fused to a five-membered pyrrole. Key structural attributes include:

  • Bromine at C4: This halogen substituent creates an electron-deficient site primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Such reactivity enables rapid diversification into complex analogs for structure-activity relationship (SAR) studies [5] .
  • N,N-Dimethylaminomethyl at C3: The basic tertiary amine enhances water solubility through protonation and participates in hydrogen bonding or ionic interactions with biological targets. The methyl groups shield the nitrogen from metabolic N-dealkylation, improving metabolic stability [5] [10].
  • N1-H tautomerism: The pyrrolic NH enables prototropy, influencing molecular conformation and binding kinetics. Silyl-protected derivatives (e.g., 1-[tris(1-methylethyl)silyl]) are frequently employed to direct regioselective functionalization [5].

Table 1: Key Physicochemical Properties

PropertyValueSignificance
Molecular FormulaC₁₃H₁₆BrN₃Balances heteroatom content for target engagement and solubility
Molecular Weight294.19 g/molFalls within optimal range for cell permeability (MW < 500)
Hydrogen Bond Acceptors3Facilitates interactions with kinase hinge regions
Rotatable Bonds2Constrains conformational flexibility to enhance binding specificity
Halogen PositionC4 of pyridine ringEnables synthetic diversification via cross-coupling

Historical Evolution in Medicinal Chemistry: From Pyrrolopyridine Scaffolds to Targeted Derivatives

Pyrrolo[2,3-b]pyridines (7-azaindoles) emerged as "drug-like" bioisosteres of purines due to their ability to mimic adenine in ATP-binding pockets. Early explorations focused on unsubstituted cores for broad kinase inhibition, as seen in IGF-1R (insulin-like growth factor 1 receptor) inhibitors (2009) [3]. The strategic addition of substituents—particularly at C3 and C4—marked a pivotal shift toward targeted inhibition:

  • C3 optimization: Replacing simple hydrogen with methanamine groups markedly improved potency against FGFR (fibroblast growth factor receptor). For example, 3-(3-methoxybenzyl) analogs showed sub-μM activity against FGFR1 by forming a critical salt bridge with Asp641 [10].
  • C4 halogenation: Introducing bromine served dual purposes: blocking metabolic hotspots and providing a synthetic handle. The 4-bromo derivative became a key intermediate for synthesizing TNIK (Traf2- and Nck-interacting kinase) inhibitors with IC₅₀ values <1 nM [3] .
  • Dimethylamine integration: N,N-dimethylation of the C3-methanamine side chain reduced polar surface area, enhancing blood-brain barrier penetration in CSF1R (colony stimulating factor 1 receptor) inhibitors like PLX3397 hybrids [7].

Table 2: Evolution of Pyrrolo[2,3-b]pyridine Derivatives in Kinase Drug Discovery

GenerationKey ModificationsTargetPotencyPrimary Application
1st (2000s)Unsubstituted coreIGF-1RIC₅₀ ~100 nMOncology (broad kinase inhibition)
2nd (2010s)C3-benzylamineFGFR1IC₅₀ = 7–25 nMSolid tumors
3rd (2020s)4-Bromo, C3-N,N-dimethylaminomethylTNIK/CSF1RIC₅₀ <1 nMOncology, neurodegenerative diseases

Role in Modern Drug Discovery: Bridging Kinase Inhibition and Signal Transduction Modulation

The 4-bromo-N,N-dimethyl derivative exemplifies rational scaffold design for modulating dysregulated kinases:

  • Dual kinase inhibition: Molecular hybridization strategies merge this scaffold with pharmacophores from clinical inhibitors. For example, coupling it with pexidartinib's dipyridylamine motif yielded CSF1R inhibitors (e.g., 12b) with Kd = 2.3 nM and >100× selectivity over KIT [7]. Docking simulations confirm the dimethylaminomethyl group occupies a hydrophobic pocket near the DFG motif, stabilizing the inactive kinase conformation [7].
  • Signal transduction effects: TNIK inhibitors derived from this core suppress IL-2 secretion in T-cells (IC₅₀ = 50–100 nM), implicating it in immuno-oncology pathways [3]. FGFR inhibitors block 4T1 breast cancer cell migration (86% inhibition at 1 μM) by disrupting FGFR1-3–mediated MAPK/AKT signaling [4].
  • Synthetic versatility: The bromine enables late-stage diversification via cross-coupling. This facilitates rapid generation of libraries for probing novel targets, such as:
  • AAK1 (antiviral agents) [7]
  • SGK1 (kidney disease)
  • DYRK1A (Alzheimer’s disease) [3]

Table 3: Target Engagement Profiles of Derived Clinical Candidates

Derivative StructurePrimary TargetCellular ActivityTherapeutic Area
6-(6-((Pyridin-3-ylmethyl)amino)pyridin-3-yl)CSF1RIC₅₀ = 8.2 nM (cell proliferation)Tenosynovial giant cell tumor
5-Chloro-N,N-dimethyl analogsTNIKIL-2 inhibition (IC₅₀ = 58 nM)Colorectal cancer
3-(3-Methoxybenzyl)FGFR14T1 cell migration inhibition (86%)Metastatic breast cancer

This compound’s unique topology—merging electron-deficient C4 with the basic C3 side chain—creates a "vector-enabled" scaffold. It simultaneously addresses hinge binding (via pyrrolopyridine N1), allosteric pocket occupancy (via dimethylaminomethyl), and synthetic adaptability (via bromine), positioning it as a cornerstone in next-generation kinase therapeutics [4] [7].

Properties

CAS Number

1198277-82-5

Product Name

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-

IUPAC Name

1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

InChI

InChI=1S/C10H12BrN3/c1-14(2)6-7-5-13-10-9(7)8(11)3-4-12-10/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

CWTKNCUPGRQULU-UHFFFAOYSA-N

SMILES

CN(C)CC1=CNC2=NC=CC(=C12)Br

Canonical SMILES

CN(C)CC1=CNC2=NC=CC(=C12)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.